4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxane-4-carboxamide
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Overview
Description
These compounds are characterized by a benzene ring linked to a 1,2,4-oxadiazole ring through a carbon-carbon or carbon-nitrogen bond . The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds with this ring have been found to have various biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a 1,2,4-oxadiazole ring have been found to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the biological activities associated with 1,2,4-oxadiazoles, it could potentially have anti-inflammatory, anti-viral, or anti-cancer effects .
Preparation Methods
The synthesis of 4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxane-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂).
Coupling with the benzene ring: The oxadiazole ring is then coupled with a benzene ring through a carbon-carbon or carbon-nitrogen bond.
Formation of the carboxamide group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane (DCM), and varying temperatures and reaction times . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxane-4-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxane-4-carboxamide can be compared with other similar compounds, such as:
Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate: This compound also contains a 1,2,4-oxadiazole ring and a benzene ring, but with different substituents.
(2S,3S)-3-{3-[2-chloro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}: This compound has a similar structure but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .
Properties
IUPAC Name |
4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(21(11-13-26-14-12-21)17-9-5-2-6-10-17)22-15-18-23-19(24-27-18)16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHQAPLDQMWRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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